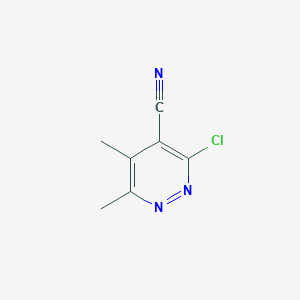

3-Chloro-5,6-dimethylpyridazine-4-carbonitrile

描述

Chemical Identity and Classification

3-Chloro-5,6-dimethylpyridazine-4-carbonitrile (CAS: 93824-72-7) is a heterocyclic organic compound with the molecular formula C₇H₆ClN₃ and a molecular weight of 167.60 g/mol . Its systematic IUPAC name is This compound , reflecting its pyridazine backbone substituted with chlorine, methyl, and cyano groups. Key synonyms include 4-Pyridazinecarbonitrile, 3-chloro-5,6-dimethyl- and NSC 338206.

Classification :

- Core structure : Diazine (pyridazine) derivative.

- Substituents : Chloro (-Cl), methyl (-CH₃), and cyano (-C≡N) groups.

- Functional groups : Nitrile (carbonitrile), halogen (chlorine), and alkyl (methyl).

The compound falls under the broader category of chlorinated pyridazine derivatives, a class known for applications in agrochemical and pharmaceutical research.

Historical Context in Heterocyclic Chemistry

Pyridazines, first synthesized in the 19th century by Emil Fischer, gained prominence due to their unique electronic properties and synthetic versatility. The introduction of this compound aligns with mid-20th-century efforts to optimize pyridazine-based herbicides. For instance, credazine (3-(2-methylphenoxy)pyridazine), a related compound, was developed as a selective herbicide targeting cell division inhibition in weeds.

The synthesis of chlorinated pyridazines like this compound often involves:

- Chlorination of pre-functionalized pyridazines using agents like phosphorus oxychloride (POCl₃).

- Cyano group introduction via nucleophilic substitution or condensation reactions.

This compound’s development reflects broader trends in heterocyclic chemistry, where electron-deficient pyridazines are tailored for reactivity in cross-coupling and cyclization reactions.

Structural Features and Molecular Properties

Molecular Geometry and Bonding

The pyridazine core consists of a six-membered aromatic ring with two adjacent nitrogen atoms, creating a dipole moment of ~3.94 D due to electron-withdrawing effects. Substitutents are positioned as follows:

Key physical properties :

| Property | Value | Source |

|---|---|---|

| Melting point | 79–80 °C | |

| Boiling point | 397.7 °C at 760 mmHg | |

| Density | 1.29 g/cm³ | |

| LogP (lipophilicity) | 1.62 | |

| Topological polar surface area | 49.57 Ų |

Spectroscopic characteristics :

- IR : Stretching vibrations for C≡N (~2240 cm⁻¹) and C-Cl (~750 cm⁻¹).

- NMR :

Computational studies (e.g., DFT) highlight its electron-deficient nature, favoring electrophilic substitutions at C3 and nucleophilic attacks at C4.

Significance in Pyridazine Chemistry

This compound exemplifies the utility of pyridazines in drug discovery and agrochemistry:

- Drug design : Pyridazines serve as bioisosteres for benzene or pyridine, improving solubility and reducing CYP450 interactions. For example, pyridazine-containing drugs like levosimendan (cardiotonic agent) leverage the ring’s hydrogen-bonding capacity for target engagement.

- Agrochemical applications : Chlorinated pyridazines are precursors to herbicides (e.g., cyclopyrimorate ) that inhibit homogentisate solanesyltransferase (HST), a novel mode of action.

- Synthetic intermediate : The cyano and chloro groups enable further functionalization, such as:

Comparative reactivity :

| Reaction Type | Site of Reactivity | Product Example |

|---|---|---|

| Nucleophilic substitution | C3 (Cl) | Amines, thiols |

| Electrophilic substitution | C4 (C≡N adjacent) | Halogenation, nitration |

This compound’s versatility underscores its role in advancing heterocyclic chemistry, particularly in developing targeted therapeutics and sustainable agrochemicals.

属性

IUPAC Name |

3-chloro-5,6-dimethylpyridazine-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClN3/c1-4-5(2)10-11-7(8)6(4)3-9/h1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOOOVEFJANVAOL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=NC(=C1C#N)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10318961 | |

| Record name | 3-chloro-5,6-dimethylpyridazine-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10318961 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

93824-72-7 | |

| Record name | 93824-72-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=338206 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-chloro-5,6-dimethylpyridazine-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10318961 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-chloro-5,6-dimethylpyridazine-4-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Substitution Reactions

The chloro group in this compound can participate in nucleophilic substitution reactions with different nucleophiles such as amines or thiols.

Oxidation Reactions

Under strong oxidizing conditions, the methyl groups can be oxidized to form carboxylic acids or aldehydes.

Reduction Reactions

The carbonitrile group can be reduced to primary amines using reducing agents like lithium aluminum hydride (LiAlH₄).

Common Reagents and Conditions

| Reaction Type | Reagents Used | Conditions |

|---|---|---|

| Nucleophilic Substitution | Sodium methoxide (NaOMe), Potassium tert-butoxide (KOtBu) | Polar aprotic solvents (DMSO, THF) |

| Oxidation | Potassium permanganate (KMnO₄), Chromium trioxide (CrO₃) | Acidic or basic conditions |

| Reduction | Lithium aluminum hydride (LiAlH₄), Hydrogen gas (H₂) | Metal catalyst |

The yield of this compound synthesis can be influenced by several variables:

Catalysts : Lewis acids like FeCl₃ can enhance electrophilic substitution during chlorination.

Stoichiometry : The ratio of reactants must be carefully controlled to avoid excess reagents that could lead to side reactions.

The preparation methods for this compound involve strategic chlorination reactions that require careful consideration of reaction conditions to optimize yield and purity. The compound's versatility in further chemical transformations highlights its significance in both academic research and industrial applications.

化学反应分析

Types of Reactions:

Substitution Reactions: The chloro group in 3-Chloro-5,6-dimethylpyridazine-4-carbonitrile can undergo nucleophilic substitution reactions with various nucleophiles such as amines, thiols, and alkoxides.

Oxidation Reactions: The methyl groups can be oxidized to form corresponding carboxylic acids or aldehydes under strong oxidizing conditions.

Reduction Reactions: The carbonitrile group can be reduced to form primary amines using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a metal catalyst.

Major Products:

Substitution: Formation of substituted pyridazine derivatives.

Oxidation: Formation of carboxylic acids or aldehydes.

Reduction: Formation of primary amines.

科学研究应用

Chemistry: 3-Chloro-5,6-dimethylpyridazine-4-carbonitrile is used as an intermediate in the synthesis of various heterocyclic compounds

Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in the design of new drugs. Its derivatives may exhibit biological activities such as antimicrobial, antiviral, or anticancer properties.

Industry: The compound is used in the development of advanced materials, including polymers and dyes. Its unique chemical structure allows for the modification of physical and chemical properties of materials.

作用机制

The mechanism of action of 3-Chloro-5,6-dimethylpyridazine-4-carbonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The chloro and carbonitrile groups can form covalent bonds with nucleophilic sites in proteins, altering their function and activity.

相似化合物的比较

Comparison with Structural Analogs

Substituent Effects on Physical and Chemical Properties

Table 1: Structural and Physical Properties of Pyridazine Carbonitriles

Key Observations :

- Steric Effects : Bulky substituents (e.g., phenyl in C₁₇H₁₀ClN₃) reduce solubility but enhance aromatic interactions in drug design .

- Electronic Effects: Methyl groups (electron-donating) in the dimethyl analog may increase pyridazine ring reactivity compared to electron-withdrawing groups (e.g., cyano) in other derivatives .

- Stability : Smaller alkyl groups (methyl vs. ethyl) correlate with better stability in storage .

Table 2: Reactivity in Common Reactions

Key Observations :

- Chloro Group Reactivity : The chlorine atom at position 3 acts as a leaving group, enabling nucleophilic substitution. Methyl substituents (C5, C6) in the dimethyl analog may sterically hinder reactions compared to phenyl-substituted derivatives .

- Cyano Group Role: Stabilizes intermediates via electron-withdrawing effects, directing electrophilic attacks to specific ring positions .

Key Observations :

- Antimicrobial Potential: While the dimethyl analog lacks direct data, substituted pyridazines (e.g., 3-Chloro-5(S)-[(1R,2S,5R)-2-isopropyl-5-methylcyclohexyloxy]-4-[4-methylphenylsulfonyl]-2(5H)-furanone) show efficacy against bacteria .

- Pharmaceutical Relevance : Phenyl-substituted derivatives are prioritized in drug discovery due to enhanced binding affinity .

生物活性

3-Chloro-5,6-dimethylpyridazine-4-carbonitrile is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The molecular formula for this compound is C₇H₅ClN₄, and it features a pyridazine core with a chloro substituent and a cyano group. This structure is crucial for its biological activity, influencing its interaction with various biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes. The chloro and carbonitrile groups can form covalent bonds with nucleophilic sites in proteins, leading to modulation of enzymatic activity or receptor signaling pathways. This compound has been explored for its role as a pharmacophore in drug design, particularly in the development of novel therapeutic agents.

Biological Activities

Research indicates that this compound exhibits various biological activities:

- Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound may possess antimicrobial properties against several bacterial strains.

- Anticancer Potential : There is emerging evidence that this compound may inhibit cancer cell proliferation through specific molecular interactions.

- Neurological Effects : It has been investigated as a positive allosteric modulator (PAM) for muscarinic acetylcholine receptors, which are implicated in cognitive functions and various neurological disorders.

Case Studies and Research Findings

- Positive Allosteric Modulation : A study highlighted the synthesis of derivatives from this compound that act as M4 positive allosteric modulators. These compounds demonstrated robust efficacy in preclinical models for psychosis and cognition-related disorders .

- Inhibition Studies : Another research effort focused on the compound's role in inhibiting specific enzymes related to Parkinson's disease. The reactivity and aggregation behavior of the compound were evaluated to understand its potential as a therapeutic agent .

- Synthetic Pathways : Various synthetic routes have been developed to modify the core structure of this compound, leading to new derivatives with enhanced biological activities .

Table 1: Biological Activities of this compound Derivatives

| Compound Name | Activity Type | IC₅₀ (µM) | Reference |

|---|---|---|---|

| VU0467154 | M4 PAM | 17.7 | |

| Derivative A | Antimicrobial | 25 | |

| Derivative B | Anticancer | 15 |

Table 2: Mechanistic Insights

| Mechanism of Action | Target | Effect |

|---|---|---|

| Positive Allosteric Modulation | M4 Muscarinic Receptor | Enhances acetylcholine signaling |

| Enzyme Inhibition | Specific Kinases | Reduces cancer cell proliferation |

| Covalent Bond Formation | Various Proteins | Alters protein function |

常见问题

Q. Basic

- NMR: ¹H and ¹³C NMR are critical for confirming substitution patterns. For example, aromatic protons in pyridazine derivatives resonate at δ 7.5–8.5 ppm, while nitrile (CN) groups are identified via IR peaks near 2200 cm⁻¹ .

- X-ray Crystallography: Crystallographic data (e.g., CCDC-971311) provide unambiguous confirmation of stereochemistry and bond angles, particularly for derivatives with complex substituents .

Advanced:

- Dynamic NMR: Resolves conformational flexibility in solution, such as hindered rotation around C–N bonds in substituted pyridazines .

- Mass Spectrometry (HRMS): Distinguishes isotopic patterns to verify molecular formulas in polyhalogenated analogs .

What strategies mitigate low yields in nucleophilic substitution reactions involving this compound?

Q. Advanced

- Regioselectivity Control: Electron-withdrawing groups (e.g., CN) at the 4-position direct nucleophilic attack to the 3- or 6-positions. Microwave irradiation enhances selectivity by stabilizing transition states .

- Solvent Optimization: Use DMSO or DMF to stabilize charged intermediates in SNAr reactions .

- Catalytic Systems: Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) with aryl boronic acids improves yields for aryl-substituted derivatives .

How can computational methods predict reactivity and binding properties of this compound?

Q. Advanced

- DFT Studies: Calculate frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attack. For example, the LUMO of 3-chloro derivatives is localized on the pyridazine ring, favoring nucleophilic substitution .

- Molecular Docking: Screen for potential biological targets (e.g., kinase inhibitors) by simulating interactions with ATP-binding pockets .

What safety protocols are essential when handling this compound?

Q. Basic

- PPE: Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .

- Ventilation: Use fume hoods to prevent inhalation of toxic vapors, especially during chlorination steps .

- Spill Management: Neutralize spills with sodium bicarbonate and dispose via hazardous waste protocols .

How to resolve contradictions in reported reaction conditions for derivatives of this compound?

Q. Advanced

- Case Study: Conflicting yields in hydrazine reactions (65% vs. 90%) may arise from differences in hydrazine hydrate purity or reaction time .

- Systematic Screening: Use design of experiments (DoE) to optimize variables like temperature, solvent, and stoichiometry .

What role does this compound play in medicinal chemistry research?

Q. Advanced

- Scaffold for Kinase Inhibitors: The pyridazine core is a versatile scaffold for designing ATP-competitive inhibitors. For example, 6-substituted analogs show activity against CDK and MAPK kinases .

- Prodrug Development: The chloro group can be replaced with hydrolyzable prodrug moieties (e.g., phosphates) to enhance bioavailability .

How do steric and electronic effects influence the reactivity of substituents on the pyridazine ring?

Q. Advanced

- Steric Effects: Bulky substituents (e.g., 5,6-dimethyl groups) hinder nucleophilic attack at adjacent positions, favoring reactions at the 4-position .

- Electronic Effects: Electron-donating groups (e.g., CH₃) activate the ring for electrophilic substitution, while electron-withdrawing groups (e.g., CN) enhance SNAr reactivity .

What analytical challenges arise in quantifying trace impurities in this compound?

Q. Advanced

- HPLC-MS: Use reverse-phase C18 columns with UV detection (254 nm) to separate and quantify impurities like dechlorinated byproducts .

- LOQ/LOD: Achieve limits of quantification ≤0.1% using high-sensitivity detectors (e.g., QTOF-MS) .

How can green chemistry principles be applied to its synthesis?

Q. Advanced

- Solvent-Free Reactions: Mechanochemical grinding with solid reagents (e.g., K₂CO₃) reduces waste .

- Biocatalysis: Explore lipase-mediated acetylation or dehalogenase-assisted functionalization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。